molecular formula C9H7F2NO4 B1358458 Ethyl 2,4-Difluoro-5-nitrobenzoate CAS No. 179011-37-1

Ethyl 2,4-Difluoro-5-nitrobenzoate

Cat. No.: B1358458
CAS No.: 179011-37-1
M. Wt: 231.15 g/mol
InChI Key: HKGIEPXOWGJFCW-UHFFFAOYSA-N
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Description

Ethyl 2,4-Difluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-Difluoro-5-nitrobenzoate can be synthesized through the nitration of ethyl 2,4-difluorobenzoate. The process involves adding nitric acid (HNO3) dropwise to a mixture of ethyl 2,4-difluorobenzoate in concentrated sulfuric acid (H2SO4) at 0°C. After 2 hours, the mixture is poured onto ice and extracted with ethyl acetate (EtOAc) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-Difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield ethyl 2-methoxy-4-fluoro-5-nitrobenzoate.

    Reduction: Reduction of the nitro group yields ethyl 2,4-difluoro-5-aminobenzoate.

Scientific Research Applications

Ethyl 2,4-Difluoro-5-nitrobenzoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-Difluoro-5-nitrobenzoate depends on the specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-Difluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Ethyl 2,5-Difluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

Ethyl 2,4-Difluoro-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

ethyl 2,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGIEPXOWGJFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296333
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179011-37-1
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179011-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (−5-0° C.) solution of ethyl 2,4-difluorobenzoate (3.4 g; 18.3 mmol) in conc. sulphuric acid (6 ml) was added potassium nitrate (1.94 g; 19.2 mmol) in small portions over one hour −5° C. Following the addition the temperature was allowed to raise to 20° C. over 4.5 hours. The mixture was poured into ice-water with vigorous stirring. The product was filtered off, washed with water and air-dried. Yield: 3.2 g (76%).
Quantity
3.4 g
Type
reactant
Reaction Step One
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6 mL
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solvent
Reaction Step One
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potassium nitrate
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1.94 g
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2,4-Difluorobenzoic acid ethyl ester (5.33 g) was cooled to 0° C. and treated with concentrated sulfuric acid (3.5 mL) and then fuming nitric acid (3.5 mL). The mixture was stirred for 2 hours at 0° C. and then partitioned between dichloromethane (2×50 mL) and water (25 mL). The organic phase was back extracted with water (25 mL) and then dried over magnesium sulfate and concentrated in vacuo. This provided the desired compound as a white solid (5.00 g) which was used without further purification.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared analogously to example 156a from 2,4-difluoro-5-nitro-benzoyl chloride and ethanol with TEA in THF.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

Ethanol (1.50 mL, 26.0 mmol) was added to a stirred mixture of 2,4-difluoro-5-nitro-benzoyl chloride (5.0 g, 22.6 mmol) and TEA (3.50 mL, 25.2 mmol) in 50 mL THF. After 30 min of stirring the precipitate was filtered and washed with THF. The filtrate was concentrated i.vac.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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